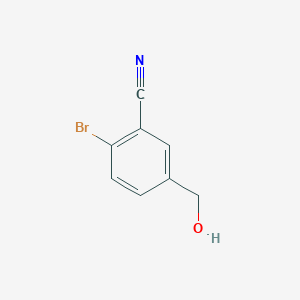

2-Bromo-5-(hydroxymethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKIDJKOPKESAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-(hydroxymethyl)benzonitrile physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(hydroxymethyl)benzonitrile

Introduction

This compound is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a bromo group, a hydroxymethyl group, and a nitrile moiety on a benzene ring, makes it a versatile synthetic building block. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, positioning it as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2][3]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural identification, physicochemical characteristics, illustrative experimental workflows, and critical safety protocols, grounded in authoritative data.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research. This compound is unambiguously identified by its CAS Registry Number, 1261609-83-9.[4][5] The molecule consists of a central benzene ring. The nitrile (-C≡N) group defines the first position, with the bromine atom at position 2 and the hydroxymethyl (-CH₂OH) group at position 5. This arrangement provides distinct reactive sites for synthetic chemists to exploit.

| Identifier | Value | Source |

| CAS Number | 1261609-83-9 | [4][5] |

| Molecular Formula | C₈H₆BrNO | [4] |

| Molecular Weight | 212.05 g/mol | [4] |

| IUPAC Name | This compound | |

| InChI | 1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | [4] |

| InChIKey | QGKIDJKOPKESAI-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. This compound is typically supplied as a solid, with its solubility profile favoring organic solvents over aqueous media.[2][3][4] Understanding these characteristics is crucial for designing robust and reproducible experimental protocols.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Appearance | White to Pale-yellow or Yellow-brown Solid | [6] |

| Boiling Point | 321.2±32.0 °C (Predicted) | [2][7][8] |

| Density | 1.79±0.1 g/cm³ (Predicted) | [2][7][8] |

| Solubility | Soluble in ethanol, ethers, and other organic solvents; low solubility in water. | [2][3] |

| Storage Temperature | 2-8°C, protected from light. | [3][4] |

Note: Predicted values are derived from computational models and should be considered estimates until experimentally verified.

Experimental Protocols & Methodologies

A core tenet of scientific integrity is the ability to validate findings through reproducible methodologies. The following sections detail a conceptual synthesis workflow and a standard procedure for physical characterization.

Conceptual Synthesis Workflow

While specific, peer-reviewed synthesis routes for this compound are not detailed in the provided search results, a logical pathway can be conceptualized from related transformations. A plausible approach involves the bromination of a suitable precursor followed by functional group manipulation. This workflow illustrates the causal logic behind synthetic design.

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Choices:

-

Step 1 (Radical Bromination): The synthesis begins with the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing undesired aromatic bromination.

-

Step 2 (Hydrolysis): The resulting bromomethyl intermediate is converted to the desired hydroxymethyl group via a nucleophilic substitution reaction (hydrolysis), typically using a mild aqueous base to form the alcohol.

-

Step 3 (Ortho-Bromination): The final step involves the electrophilic aromatic substitution to introduce the bromine atom onto the ring. The hydroxyl and nitrile groups are meta-directing; however, the hydroxymethyl group is ortho-, para-directing. The position ortho to the hydroxymethyl group and meta to the nitrile is sterically hindered, favoring bromination at the 2-position.

Protocol: Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. This protocol describes a self-validating system for its accurate determination.

Caption: Standard operating procedure for melting point determination.

Trustworthiness: This protocol ensures trustworthiness by establishing a slow, controlled heating rate near the melting temperature, which is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer. Reporting a narrow melting range provides confidence in the sample's purity.

Applications in Research and Drug Development

This compound serves as a valuable scaffold in organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups:

-

Bromo Group: Acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

-

Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in esterification or etherification reactions. It also provides a site for hydrogen bonding, which can be critical in designing molecules that interact with biological targets.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.

This trifunctional nature allows for sequential and highly controlled modifications, making it an essential building block for creating libraries of complex molecules for screening in drug discovery programs.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5]

GHS Hazard Information:

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[4][5] H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][9]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5][10]

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Avoid breathing dust.[12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Recommended storage is at 2-8°C, protected from light.[3][4]

References

- 1. 2-Bromo-5-Hydroxybenzonitrile Supplier in China [nj-finechem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]

- 4. This compound | 1261609-83-9 [sigmaaldrich.com]

- 5. 1261609-83-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 [sigmaaldrich.com]

- 7. 2-BROMO-5-HYDROXYBENZONITRILE CAS#: 189680-06-6 [m.chemicalbook.com]

- 8. 2-BROMO-5-HYDROXYBENZONITRILE | 189680-06-6 [amp.chemicalbook.com]

- 9. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-5-(hydroxymethyl)benzonitrile: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-5-(hydroxymethyl)benzonitrile, a pivotal building block in contemporary organic synthesis, with a particular focus on its role in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications.

Introduction: The Strategic Importance of a Multifunctional Scaffold

This compound (CAS No. 1261609-83-9) is a substituted benzonitrile that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure is characterized by a benzene ring strategically functionalized with a bromo group, a hydroxymethyl group, and a nitrile moiety. This unique arrangement of functional groups, each with distinct and tunable reactivity, makes it a highly versatile scaffold for the construction of diverse molecular architectures.

The aryl bromide provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group offers a site for oxidation, etherification, or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This trifecta of reactivity allows for a programmed and stepwise functionalization of the molecule, a critical aspect in the multi-step synthesis of modern pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some of this data is experimentally derived, other values are predicted based on computational models and data from closely related analogues, such as 2-bromo-5-hydroxybenzonitrile.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1261609-83-9 | |

| Molecular Formula | C₈H₆BrNO | |

| Molecular Weight | 212.05 g/mol | |

| Appearance | Solid | |

| Melting Point | 61-65 °C (for 2-bromo-5-methylbenzonitrile) | |

| Boiling Point | 321.2 ± 32.0 °C (Predicted for hydroxy analog) | [2] |

| Density | 1.79 ± 0.1 g/cm³ (Predicted for hydroxy analog) | [2] |

| Solubility | Soluble in ethanol, ethers, and other organic solvents. | [1] |

| Storage | Store at 2-8°C, protected from light. |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons will appear in the range of δ 7.0-8.0 ppm, with their splitting patterns dictated by the substitution on the benzene ring. The benzylic protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton will present as a broad singlet, with its chemical shift being dependent on concentration and the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton. The nitrile carbon is expected to have a characteristic chemical shift around 115-120 ppm. The carbon of the hydroxymethyl group would likely appear around δ 60-65 ppm. The aromatic carbons will resonate in the region of δ 110-140 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ will indicate the O-H stretching of the hydroxyl group. The C≡N stretching of the nitrile group will be observed as a sharp peak around 2220-2240 cm⁻¹. Aromatic C-H stretching will appear around 3100-3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will be seen in the 1600-1450 cm⁻¹ region. The C-Br stretching frequency is typically found in the lower wavenumber region, around 600-500 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and other characteristic cleavages of the aromatic ring.

Synthesis of this compound: A Multi-step Approach

A reliable and scalable synthesis of this compound is crucial for its application in drug development. While a direct, one-pot synthesis is not commonly reported, a logical and field-proven multi-step synthetic route can be designed starting from readily available precursors. The following protocol is a representative synthesis based on established organic chemistry principles, including benzylic bromination and subsequent hydrolysis.[4][5]

Synthetic Workflow Diagram

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)benzonitrile via Benzylic Bromination

-

Rationale: This step utilizes a free-radical chain reaction to selectively brominate the benzylic position of the methyl group, which is significantly more reactive than the aromatic C-H bonds. N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, steady concentration of bromine, minimizing side reactions.[4]

-

Procedure:

-

To a solution of 2-bromo-5-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)benzonitrile, which can be used in the next step without further purification or can be purified by recrystallization.

-

Step 2: Synthesis of this compound via Hydrolysis

-

Rationale: The benzylic bromide is highly susceptible to nucleophilic substitution. In this step, a weak base in an aqueous medium is used to hydrolyze the benzylic bromide to the corresponding alcohol.

-

Procedure:

-

Dissolve the crude 2-bromo-5-(bromomethyl)benzonitrile from the previous step in a mixture of acetone and water.

-

Add a mild base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) (1.5-2.0 eq).

-

Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

After cooling, remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent to afford the crude product, which can be purified by column chromatography on silica gel to yield pure this compound.

-

Reactivity and Synthetic Utility in Drug Development

The synthetic versatility of this compound is primarily attributed to the reactivity of its aryl bromide functionality in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of complex molecular frameworks.

Key Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in the optimization of drug candidates to modulate properties such as potency, selectivity, and pharmacokinetics.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. The resulting aryl amines are prevalent structures in many biologically active molecules, including kinase inhibitors, where the amine often forms a key hydrogen bond interaction with the hinge region of the kinase.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting aryl alkynes can be further elaborated or can serve as important structural motifs in their own right.

Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib

A prominent application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[6]

Talazoparib (BMN 673) is a highly potent PARP inhibitor approved for the treatment of certain types of breast cancer.[8] The core structure of Talazoparib features a complex heterocyclic system, and intermediates derived from substituted benzonitriles are crucial for its synthesis. While the exact commercial synthesis of Talazoparib may be proprietary, the use of building blocks like this compound is illustrative of the synthetic strategies employed. The bromo-benzonitrile moiety allows for the construction of the phthalazinone core through a series of transformations, including cross-coupling and cyclization reactions. The hydroxymethyl group can be a precursor to other functional groups required in the final molecule or can be protected and deprotected as needed during the synthetic sequence.

The development of potent and selective PARP inhibitors like Talazoparib underscores the importance of versatile and strategically functionalized building blocks such as this compound in advancing modern cancer therapy.[7][8]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its unique combination of a reactive aryl bromide, a modifiable hydroxymethyl group, and a versatile nitrile functionality provides a powerful platform for the synthesis of complex molecular architectures. As the demand for novel and targeted therapeutics continues to grow, the importance of such strategically designed building blocks in enabling the efficient and flexible synthesis of new drug candidates cannot be overstated. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for any researcher aiming to leverage its full potential in the pursuit of innovative medicines.

References

- 1. 2-Bromo-5-(bromomethyl)benzonitrile | 1032822-10-8 | Benchchem [benchchem.com]

- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]

- 3. 5-BROMO-2-HYDROXY-3-METHYL-BENZONITRILE(913191-20-5) 1H NMR spectrum [chemicalbook.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-(hydroxymethyl)benzonitrile: Physicochemical Properties and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(hydroxymethyl)benzonitrile, a key aromatic intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, with a primary focus on its molecular weight, and its role as a versatile building block. The strategic placement of a bromine atom, a hydroxymethyl group, and a nitrile moiety on the benzene ring allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules. This guide aims to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound. Its structure, featuring a bromo, a hydroxymethyl, and a nitrile group, offers a unique combination of reactive sites for synthetic elaboration.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1261609-83-9 |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol |

| InChI Key | QGKIDJKOPKESAI-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity (Typical) | ≥98% |

| Storage Conditions | 2-8°C, protected from light |

A Closer Look at Molecular Weight

The molecular weight of a compound is a fundamental physical property with profound implications in chemical synthesis and drug development. For this compound, the molecular weight is calculated as follows:

-

Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 212.046 g/mol (often rounded to 212.05 g/mol for practical purposes).

The precise molecular weight is critical for:

-

Stoichiometric Calculations: Ensuring accurate molar ratios in chemical reactions to maximize yield and minimize side products.

-

Analytical Characterization: The molecular ion peak in mass spectrometry is a key identifier of a compound.

-

Drug-Likeness and Pharmacokinetics: Molecular weight is a crucial parameter in Lipinski's Rule of Five, which predicts the oral bioavailability of a potential drug candidate.

The Synthetic Utility of this compound

The unique arrangement of functional groups in this compound makes it a highly valuable building block in medicinal chemistry. Organic building blocks are fundamental components for the modular synthesis of drug candidates.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This versatility allows for the construction of diverse molecular scaffolds from a single starting material.

Synthesis of this compound

Hypothetical Experimental Protocol: Reduction of 2-Bromo-5-formylbenzonitrile

This protocol is based on the common laboratory reduction of an aldehyde to an alcohol using sodium borohydride.

Materials:

-

2-Bromo-5-formylbenzonitrile

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2-Bromo-5-formylbenzonitrile (1.0 eq) in methanol in a round-bottomed flask with magnetic stirring.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The definitive identification and purity assessment of this compound would be accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the eight carbon atoms in the molecule, including the carbon of the nitrile group, the carbons of the aromatic ring (with the carbon attached to the bromine atom showing a characteristic chemical shift), and the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.05 g/mol . Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A sharp peak around 2230-2210 cm⁻¹ due to the C≡N stretching of the nitrile group.

-

Peaks in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic ring.

-

A peak around 1050 cm⁻¹ for the C-O stretching of the primary alcohol.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined molecular weight and trifunctional nature provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties and reactivity is paramount for its effective utilization in the development of novel therapeutic agents and advanced materials.

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(hydroxymethyl)benzonitrile

Abstract: 2-Bromo-5-(hydroxymethyl)benzonitrile is a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature—possessing bromo, hydroxymethyl, and nitrile moieties—offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this intermediate, focusing on the reduction of carbonyl precursors. We delve into the mechanistic rationale, detailed experimental protocols, and comparative analysis of these routes to equip researchers in drug development and organic synthesis with the knowledge to make informed strategic decisions.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-bromo-5-cyanobenzyl alcohol, is a key structural motif found in a variety of biologically active compounds. The strategic placement of its functional groups allows for sequential and site-selective modifications. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. This versatility makes it an invaluable intermediate for constructing libraries of compounds for drug discovery.[1]

This guide will focus on the most prevalent and practical synthetic strategies, primarily involving the selective reduction of a carbonyl group from readily available starting materials.

Chapter 1: Synthesis via Reduction of 2-Bromo-5-formylbenzonitrile

One of the most direct and widely adopted methods for preparing this compound is the selective reduction of the aldehyde functionality of 2-bromo-5-formylbenzonitrile. This approach is favored due to the high availability of the starting aldehyde and the mild, high-yielding nature of the reduction.

Reaction Scheme & Mechanism

The core of this pathway is the chemoselective reduction of an aldehyde in the presence of a bromo and a nitrile group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[2] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards nitriles, esters, and aryl halides under standard conditions.[2]

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate. In a protic solvent like methanol or ethanol, this intermediate is subsequently protonated during the reaction or upon aqueous workup to yield the final primary alcohol product.

Visualizing the Pathway: Reduction of an Aldehyde

Caption: Synthesis of the target molecule via reduction of 2-bromo-5-formylbenzonitrile.

Detailed Experimental Protocol

-

Materials:

-

2-Bromo-5-formylbenzonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-formylbenzonitrile (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. The addition is often accompanied by gas evolution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue between dichloromethane and water.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or flash column chromatography.

-

Data Summary & Considerations

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Bromo-5-formylbenzonitrile | Commercially available or synthesized via bromination of 3-formylbenzonitrile. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Offers high chemoselectivity for the aldehyde over the nitrile and bromo groups.[2] |

| Solvent | Methanol / Ethanol | Protic solvent required for protonation of the alkoxide intermediate.[2] |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes potential side reactions. |

| Typical Yield | >90% | The reaction is generally efficient and high-yielding. |

Expertise & Trustworthiness: The use of NaBH₄ is a classic and reliable method for aldehyde reduction. Its key advantage is operational simplicity and safety compared to more powerful hydrides like LiAlH₄. The protocol is self-validating as the progress can be easily monitored by TLC, and the workup procedure is standard for isolating neutral organic compounds.

Chapter 2: Synthesis via Reduction of 2-Bromo-5-cyanobenzoic Acid or its Esters

An alternative strategy involves the reduction of a carboxylic acid or its corresponding ester. This route is particularly useful if 2-bromo-5-cyanobenzoic acid is a more accessible precursor.

Reaction Scheme & Reagent Selection

Carboxylic acids and esters are less reactive than aldehydes. Therefore, a more potent reducing agent than NaBH₄ is required. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation.[2] However, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective and can sometimes offer better selectivity and easier workups.

Causality Behind Reagent Choice:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[2] Its high reactivity necessitates the use of anhydrous aprotic solvents (like THF or diethyl ether) and careful temperature control.[2] A procedure using LiAlH₄ to reduce a similar substituted benzoic acid has been well-documented.[3]

-

Borane-THF (BH₃·THF): A milder alternative to LiAlH₄ that readily reduces carboxylic acids. It is generally unreactive towards aryl halides, making it suitable for this synthesis.

Visualizing the Pathway: Reduction of a Carboxylic Acid

Caption: Synthesis of the target molecule via reduction of 2-bromo-5-cyanobenzoic acid.

Detailed Experimental Protocol (Using LiAlH₄)

-

Materials:

-

Procedure:

-

WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a three-necked flask under an inert atmosphere, add a solution of 2-bromo-5-cyanobenzoic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C.

-

Perform a Fieser workup: Sequentially and very slowly add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

The residue can be purified by flash column chromatography to afford the desired product.

-

Comparative Analysis of Pathways

| Feature | Pathway 1 (Aldehyde Reduction) | Pathway 2 (Carboxylic Acid Reduction) |

| Starting Material Cost | Generally moderate | Can be more or less expensive depending on supplier.[4] |

| Reagent Safety | High (NaBH₄ is relatively safe) | Low (LiAlH₄ is pyrophoric and water-reactive) |

| Operational Simplicity | Very simple, robust procedure | Requires stringent anhydrous conditions and careful workup |

| Yield | Typically very high (>90%) | Generally good (70-90%), but can be lower due to workup losses |

| Scalability | Easily scalable | Challenging to scale due to the hazards of LiAlH₄ |

Chapter 3: Purification and Characterization

Regardless of the synthetic pathway, the final product requires purification and its identity must be confirmed.

-

Purification:

-

Flash Column Chromatography: A common method using silica gel. A solvent system of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes) is typically effective for eluting the product.

-

Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can provide highly pure material.

-

-

Characterization:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the CH₂OH group (typically a singlet or doublet), and the hydroxyl proton (a broad singlet).

-

¹³C NMR: The carbon NMR will show distinct signals for the seven aromatic carbons (including the nitrile and bromo-substituted carbons) and the methylene carbon.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (212.05 g/mol ), with a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: Will display characteristic absorptions for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and C-H and C=C stretches of the aromatic ring.

-

Conclusion

The synthesis of this compound is most efficiently and safely achieved through the sodium borohydride reduction of 2-bromo-5-formylbenzonitrile. This method offers high yields, operational simplicity, and is readily scalable. While the reduction of 2-bromo-5-cyanobenzoic acid using powerful hydrides like LiAlH₄ is a viable alternative, it presents significant safety and handling challenges that make it less suitable for general laboratory use and large-scale production. The choice of synthetic route will ultimately depend on the availability and cost of starting materials, the scale of the reaction, and the safety infrastructure available to the researcher.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-(hydroxymethyl)benzonitrile

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-(hydroxymethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the underlying principles of chemical shifts and coupling constants, a detailed experimental protocol for acquiring the spectrum, and a thorough interpretation of the spectral data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] For a novel or synthesized compound like this compound, a key intermediate in various synthetic pathways, a precise understanding of its ¹H NMR spectrum is crucial for structural verification and quality control.[2]

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound, with the IUPAC name this compound, dictates the features of its ¹H NMR spectrum. The molecule consists of a benzene ring substituted with a bromo group, a cyano group, and a hydroxymethyl group.

Structure:

Caption: Molecular structure of this compound.

The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromo and cyano groups are electron-withdrawing, which generally deshields nearby protons, shifting their signals downfield (to a higher ppm value). The hydroxymethyl group is a weakly activating group.

Based on these principles, we can predict the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H6 | ~7.8 | Doublet (d) | Ortho coupling: ~8.0 Hz | 1H |

| H4 | ~7.6 | Doublet of Doublets (dd) | Ortho coupling: ~8.0 Hz, Meta coupling: ~2.0 Hz | 1H |

| H3 | ~7.4 | Doublet (d) | Meta coupling: ~2.0 Hz | 1H |

| -CH₂- | ~4.7 | Singlet (s) | N/A | 2H |

| -OH | Variable (broad singlet) | Singlet (s) | N/A | 1H |

Theoretical Basis for Spectral Predictions

Chemical Shift

The chemical shift (δ) of a proton is determined by its local electronic environment.[3] Electron-withdrawing groups, like the nitrile (-CN) and bromo (-Br) substituents, decrease the electron density around the aromatic protons, causing them to be "deshielded" from the external magnetic field. This results in a downfield shift to higher ppm values.[3] Conversely, electron-donating groups increase shielding and cause an upfield shift. The hydroxymethyl group (-CH₂OH) is weakly electron-donating.

In this compound:

-

Aromatic Protons (H3, H4, H6): These protons are on the benzene ring and their chemical shifts are influenced by all three substituents. The combined electron-withdrawing effects of the bromo and cyano groups are expected to shift these protons downfield into the 7.4-7.8 ppm range.

-

Methylene Protons (-CH₂-): These protons are attached to a carbon adjacent to the aromatic ring and an oxygen atom. The electronegativity of the oxygen atom deshields these protons, and their chemical shift is anticipated to be around 4.7 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can range from approximately 2 to 5 ppm or even broader.

Spin-Spin Splitting and Coupling Constants

Spin-spin splitting, or multiplicity, arises from the interaction of the magnetic fields of non-equivalent neighboring protons.[4] This phenomenon follows the n+1 rule, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).

-

H6: This proton has one ortho-neighbor (H4). Thus, its signal is expected to be a doublet. Ortho coupling constants in aromatic systems are typically in the range of 6-10 Hz.

-

H4: This proton has two neighbors: H6 (ortho) and H3 (meta). It will be split by H6 into a doublet, and each of these peaks will be further split by H3 into a doublet, resulting in a doublet of doublets (dd). Meta coupling constants are significantly smaller, usually around 2-3 Hz.[4]

-

H3: This proton has one meta-neighbor (H4). Therefore, its signal should appear as a doublet with a small meta coupling constant.

-

-CH₂- and -OH Protons: The methylene protons do not have any adjacent non-equivalent protons, so their signal is expected to be a singlet. Similarly, the hydroxyl proton signal is typically a broad singlet due to rapid chemical exchange and does not usually show coupling to other protons.

The coupling relationships can be visualized as follows:

Caption: J-coupling relationships between aromatic protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with hydroxyl groups to observe the -OH proton signal more clearly.

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[3]

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

- The spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.

3. Data Acquisition Parameters:

- Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

- Pulse Sequence: A standard single-pulse experiment is appropriate.

- Spectral Width: A spectral width of approximately 12-15 ppm is suitable to encompass all expected proton signals.

- Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

- Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

4. Data Processing:

- The acquired Free Induction Decay (FID) signal should be Fourier transformed to generate the frequency-domain spectrum.

- The spectrum should be phased and baseline corrected.

- The chemical shifts should be referenced to the TMS signal at 0 ppm.

- The signals should be integrated to determine the relative number of protons corresponding to each peak.

The overall workflow can be summarized in the following diagram:

Caption: General workflow for NMR spectroscopic analysis.

Interpretation of the Predicted Spectrum

A detailed analysis of the predicted ¹H NMR spectrum allows for the unambiguous assignment of each signal to the corresponding protons in the this compound molecule.

-

The Aromatic Region (δ 7.4-7.8 ppm): This region will contain three distinct signals, each integrating to one proton. The downfield-most signal at ~7.8 ppm, a doublet with a large coupling constant (~8.0 Hz), is assigned to H6, which is ortho to the electron-withdrawing bromo group. The signal at ~7.6 ppm, a doublet of doublets, is assigned to H4, as it is coupled to both H6 (ortho) and H3 (meta). The upfield-most aromatic signal at ~7.4 ppm, a doublet with a small meta coupling constant (~2.0 Hz), corresponds to H3.

-

The Methylene Signal (δ ~4.7 ppm): A singlet integrating to two protons in this region is characteristic of the methylene protons of the hydroxymethyl group. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.

-

The Hydroxyl Signal (Variable): A broad singlet, integrating to one proton, will be observed for the hydroxyl proton. Its chemical shift and broadness are indicative of a proton undergoing chemical exchange.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of substituents, researchers can confidently interpret the NMR spectrum to verify the structure and purity of this important synthetic intermediate. The detailed experimental protocol provides a reliable framework for obtaining high-quality spectral data.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-5-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Bromo-5-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various fine chemicals.[1] As a Senior Application Scientist, this document is structured to deliver not only the fundamental principles but also actionable insights into experimental design and spectral interpretation, ensuring both scientific rigor and practical utility.

Introduction: The Significance of this compound

This compound is a multifunctional aromatic compound featuring a nitrile, a hydroxyl group, and a bromine atom attached to a benzene ring. Its chemical structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, advanced materials, and specialty chemicals.[1] The precise characterization of this molecule is paramount for quality control and for understanding its reactivity in subsequent synthetic steps. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2][3]

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Principles of IR Spectroscopy for Structural Elucidation

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequency of the absorbed radiation corresponds to the frequency of the bond's vibration. By analyzing the absorption spectrum, we can identify the functional groups present in a molecule, as each group has a characteristic vibrational frequency.[2]

For this compound, we anticipate characteristic absorption bands corresponding to the following functional groups:

-

O-H stretching from the hydroxymethyl group.

-

C-H stretching from the aromatic ring and the methylene group.

-

C≡N stretching from the nitrile group.

-

C=C stretching from the aromatic ring.

-

C-O stretching from the hydroxymethyl group.

-

C-Br stretching .

-

Aromatic C-H bending .

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of an IR spectrum is highly dependent on the sample preparation and the chosen analytical technique. For a solid compound like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is often the preferred method due to its minimal sample preparation and high reproducibility.[4][5][6]

ATR-FTIR operates by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[3] An IR beam is directed onto a crystal with a high refractive index, and the sample is brought into close contact with the crystal. The beam undergoes total internal reflection, creating an evanescent wave that extends beyond the surface of the crystal and into the sample. This interaction provides a high-quality spectrum of the sample's surface.[3][7]

The following workflow outlines the process for obtaining an ATR-FTIR spectrum of this compound.

Caption: Experimental workflow for ATR-FTIR analysis.

Protocol Details:

-

Instrument Preparation: Before analysis, the ATR crystal (commonly diamond or germanium) must be meticulously cleaned.[6] A soft-bristled brush can be used to remove any loose debris, followed by wiping with a solvent such as isopropanol to eliminate any residual organic contaminants.

-

Background Spectrum Acquisition: A background spectrum is collected with the clean, empty ATR crystal.[6] This step is crucial to account for any atmospheric interferences (e.g., CO2, water vapor) and instrumental artifacts.[6]

-

Sample Application: A small, representative amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is used to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong and well-defined spectrum.

-

Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final, corrected spectrum of the compound.

Spectral Interpretation and Analysis

The interpretation of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups within the this compound molecule.

The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequency correlations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxymethyl (O-H) | Stretching | 3550-3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Methylene (C-H) | Stretching | 3000-2840 | Medium |

| Nitrile (C≡N) | Stretching | 2240-2220 | Sharp, Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Hydroxymethyl (C-O) | Stretching | 1260-1000 | Strong |

| C-Br | Stretching | 690-515 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |

Data compiled from various sources.[8][9][10][11][12][13][14][15][16][17][18][19]

-

O-H Stretching (3550-3200 cm⁻¹): The hydroxymethyl group will exhibit a strong and broad absorption band in this region due to intermolecular hydrogen bonding.[20][21] The broadness of this peak is a key diagnostic feature for the presence of an alcohol.[21]

-

C-H Stretching (3100-2840 cm⁻¹): Two distinct types of C-H stretching vibrations are expected. The aromatic C-H stretching will appear at slightly higher wavenumbers (3100-3000 cm⁻¹) compared to the methylene (-CH2-) C-H stretching (3000-2840 cm⁻¹).[9][10][11][20]

-

C≡N Stretching (2240-2220 cm⁻¹): The nitrile group gives rise to a very characteristic sharp and intense absorption band in this region.[8][14][15][22] For aromatic nitriles, this peak is typically found at a slightly lower frequency than for saturated nitriles due to conjugation with the aromatic ring.[14][15]

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring will show a series of absorptions in this region due to the stretching vibrations of the carbon-carbon double bonds within the ring.[9][10][11] Typically, two to four bands of medium to weak intensity are observed.[9][11]

-

C-O Stretching (1260-1000 cm⁻¹): The stretching vibration of the carbon-oxygen single bond in the primary alcohol (hydroxymethyl group) will result in a strong absorption band in this range.[20][21] For a primary alcohol, this peak is expected around 1050 cm⁻¹.

-

C-Br Stretching (690-515 cm⁻¹): The carbon-bromine bond will produce a medium to strong absorption in the lower frequency "fingerprint" region of the spectrum.[23]

-

Aromatic C-H Out-of-plane Bending (900-675 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in this region. The exact position of these bands can be diagnostic of the substitution pattern on the benzene ring.[10][12]

Conclusion: A Validated Approach to Structural Confirmation

Infrared spectroscopy provides a powerful and efficient method for the structural characterization of this compound. By following a robust experimental protocol, such as the ATR-FTIR method described, and applying a systematic approach to spectral interpretation, researchers can confidently confirm the presence of the key functional groups and, by extension, the identity and purity of the compound. The combination of a broad O-H stretch, a sharp C≡N stretch, and the characteristic aromatic and C-Br absorptions provides a unique spectral fingerprint for this important synthetic intermediate.

References

- 1. 2-Bromo-5-Hydroxybenzonitrile Supplier in China [nj-finechem.com]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Infrared Spectrometry [www2.chemistry.msu.edu]

- 18. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 19. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. m.youtube.com [m.youtube.com]

- 22. IR spectrum: Nitriles [quimicaorganica.org]

- 23. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of 2-Bromo-5-(hydroxymethyl)benzonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-5-(hydroxymethyl)benzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key intermediate in pharmaceutical synthesis. As drug development pipelines demand rigorous structural confirmation and impurity profiling, a deep understanding of the molecule's characteristics under various ionization and fragmentation conditions is paramount. This document moves beyond standard procedures to explain the causal factors behind methodological choices, ensuring robust and reproducible results. We will explore analyses by both Electron Ionization (EI) and Electrospray Ionization (ESI), providing field-proven protocols and data interpretation strategies tailored for researchers, analytical scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems, leveraging the compound's unique isotopic signature to ensure the trustworthiness of every result.

Introduction: The Analytical Significance of this compound

This compound (C₈H₆BrNO, Molar Mass: ~212.04 g/mol ) is a substituted aromatic compound featuring three key functional groups: a bromine atom, a hydroxymethyl group, and a nitrile group.[1] This unique combination makes it a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its role as an intermediate necessitates precise analytical characterization to control reaction pathways, identify potential byproducts, and ensure the quality of the final drug substance. Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[2]

The primary analytical challenge and opportunity with this molecule lies in the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.5% and 49.5%, respectively).[3] This results in a characteristic isotopic pattern in the mass spectrum, where every bromine-containing ion appears as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units. This signature is the cornerstone of our analytical strategy, providing an immediate and definitive marker for every fragment retaining the bromine atom.

Electron Ionization (EI) Mass Spectrometry: The "Hard" Ionization Approach

Electron Ionization is a high-energy technique that bombards the analyte with electrons, typically at 70 eV. This process ejects an electron from the molecule, creating a high-energy molecular radical cation (M⁺•) that is prone to extensive and predictable fragmentation.[4] EI-MS is exceptionally valuable for elucidating the core structure of unknown compounds due to its reproducible fragmentation patterns, which are compiled in extensive libraries like the NIST database.[5]

Predicted EI Fragmentation Pathways

The fragmentation of this compound under EI conditions is governed by the relative stabilities of the resulting radical and cationic species. The aromatic ring provides a stable core, while the functional groups offer predictable cleavage points.[6]

The key fragmentation events are:

-

Molecular Ion (M⁺•): The initial radical cation will appear as a doublet at m/z 211/213 , reflecting the ⁷⁹Br and ⁸¹Br isotopes. Aromatic systems typically produce a strong molecular ion peak.[7]

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a common pathway for alkyl and aryl halides. This results in a fragment ion at m/z 132 , which will be a singlet as the bromine isotope pattern is lost.

-

Loss of Hydroxymethyl Radical (•CH₂OH): Benzylic cleavage is favorable. The loss of the hydroxymethyl radical (mass 31) leads to a bromine-containing fragment at m/z 180/182 .

-

Loss of Water (H₂O): The hydroxymethyl group can facilitate the loss of a neutral water molecule (mass 18), particularly through rearrangement, yielding a fragment at m/z 193/195 .

-

Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as neutral HCN (mass 27), resulting in a fragment at m/z 184/186 .

Caption: Predicted EI fragmentation of this compound.

Quantitative Data Summary (EI-MS)

| Ion Description | Proposed Formula | Calculated m/z | Isotopic Pattern |

| Molecular Ion [M]⁺• | [C₈H₆⁷⁹BrNO]⁺• / [C₈H₆⁸¹BrNO]⁺• | 210.96 / 212.96 | Doublet (1:1) |

| [M-Br]⁺ | [C₈H₆NO]⁺ | 132.05 | Singlet |

| [M-CH₂OH]⁺ | [C₇H₃⁷⁹BrN]⁺ / [C₇H₃⁸¹BrN]⁺ | 179.95 / 181.95 | Doublet (1:1) |

| [M-H₂O]⁺• | [C₈H₄⁷⁹BrN]⁺• / [C₈H₄⁸¹BrN]⁺• | 192.95 / 194.95 | Doublet (1:1) |

| [M-HCN]⁺• | [C₇H₅⁷⁹BrO]⁺• / [C₇H₅⁸¹BrO]⁺• | 183.95 / 185.95 | Doublet (1:1) |

Experimental Protocol: GC-EI-MS Analysis

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The use of GC is ideal for a molecule of this volatility and thermal stability.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis.

-

-

Gas Chromatography (GC) Method:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is recommended.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL with a 20:1 split ratio. The split ratio can be adjusted to avoid detector saturation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300. A lower starting mass can help identify solvent and very small fragments, but starting higher reduces file size.

-

Data Acquisition: Full Scan Mode.

-

-

Self-Validation Check:

-

Upon data acquisition, confirm the presence of the m/z 211/213 doublet at the correct retention time.

-

Verify that all major fragments predicted to contain bromine also exhibit the characteristic 1:1 doublet separated by 2 m/z units. This confirms the fragmentation pathway and the identity of the parent compound.

-

Electrospray Ionization (ESI) Mass Spectrometry: The "Soft" Ionization Approach

ESI is a soft ionization technique that generates ions from a liquid solution, making it perfectly suited for coupling with Liquid Chromatography (LC).[8] It imparts minimal excess energy to the analyte, meaning the molecular ion (or a related adduct) is often the only ion observed in a full-scan spectrum. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the ion of interest is isolated and fragmented in a controlled manner.[2] This approach is highly relevant for drug development, where analytes are often in complex biological matrices.[9]

Predicted Ionization and Fragmentation (ESI-MS/MS)

This compound can be ionized in both positive and negative modes.

-

Positive Ion Mode ([M+H]⁺): The nitrile nitrogen or the hydroxyl oxygen can be protonated. The most likely precursor ion will be the protonated molecule at m/z 212/214 . Upon collision-induced dissociation (CID), the most facile fragmentation is the neutral loss of water (18 Da) from the protonated hydroxymethyl group, a highly stable and common pathway for protonated alcohols.

-

Precursor Ion: m/z 212/214

-

Primary Product Ion: m/z 194/196 (Loss of H₂O)

-

-

Negative Ion Mode ([M-H]⁻): The hydroxyl group is acidic enough to be deprotonated, forming an anion at m/z 210/212 . Fragmentation of this anion is less predictable but may involve complex rearrangements. Analysis of structurally similar compounds suggests that negative mode can be highly sensitive.[9]

Caption: A typical LC-ESI-MS/MS workflow for targeted analysis.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol is designed for a standard LC-MS/MS system (e.g., a triple quadrupole) and is optimized for positive ion mode, which typically provides robust fragmentation data for this class of compounds.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute serially in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1-100 ng/mL. The optimal concentration should be determined empirically.

-

-

Liquid Chromatography (LC) Method:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid (enhances protonation).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B.

-

1-7 min: Linear ramp from 5% to 95% B.

-

7-9 min: Hold at 95% B.

-

9-10 min: Return to 5% B and re-equilibrate.

-

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Data Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Transition 1 (Quantification): m/z 212 -> 194.

-

Transition 2 (Confirmation): m/z 214 -> 196.

-

-

Collision Energy: Optimize empirically, starting around 15-20 eV. The optimal energy will maximize the signal of the product ion.

-

-

Self-Validation Check:

-

The definitive confirmation of the analyte is the detection of both MRM transitions at the same retention time.

-

The ratio of the peak areas for the two transitions (212->194 and 214->196) should be approximately 1:1, consistent with the natural abundance of bromine isotopes. This provides an exceptionally high degree of confidence in the identification.[10]

-

Application in Drug Development

A robust and validated mass spectrometry method is critical in the pharmaceutical industry. For an intermediate like this compound, these methods are applied to:

-

Reaction Monitoring: The high sensitivity of LC-MS/MS allows for the tracking of the disappearance of the starting material and the appearance of the product in near real-time, enabling process optimization.

-

Impurity Profiling: Identifying and quantifying process-related impurities and degradation products. The fragmentation data established in this guide can be used to propose structures for unknown impurities that share the same core scaffold.

-

Metabolite Identification: In preclinical studies, if the intermediate is carried over into the final API and administered, its metabolites can be tracked. Mass spectrometry is the primary tool for identifying metabolic hotspots on a molecule.[2]

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental chemical principles can be leveraged to build highly reliable and informative analytical methods. The distinctive 1:1 isotopic signature of bromine serves as an internal validation point for all EI-MS and ESI-MS/MS analyses. Electron Ionization provides rich, library-searchable fragmentation for initial structural confirmation, while Electrospray Ionization coupled with tandem MS offers the sensitivity and specificity required for quantitative applications in complex matrices. The protocols and insights provided in this guide equip the modern pharmaceutical scientist with the necessary tools to confidently characterize this critical synthetic intermediate, ensuring the quality and integrity of the drug development process.

References

- 1. 1261609-83-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. Benzonitrile, 2-bromo- [webbook.nist.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ddtjournal.com [ddtjournal.com]

- 9. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Purity Analysis of 2-Bromo-5-(hydroxymethyl)benzonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the purity analysis of 2-Bromo-5-(hydroxymethyl)benzonitrile, a critical building block in modern pharmaceutical synthesis. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind the selection of analytical techniques, the design of experimental protocols, and the interpretation of resulting data. It is structured to empower researchers and quality control professionals to develop and validate a robust, self-validating system for ensuring the purity, and therefore the safety and efficacy, of this important synthetic intermediate. The guide details methodologies for High-Performance Liquid Chromatography (HPLC) for potency and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and purity assessment, and Mass Spectrometry (MS) for molecular weight verification and impurity identification. Furthermore, a detailed protocol for forced degradation studies is provided to establish the stability-indicating nature of the primary analytical methods.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates. This compound is a key intermediate whose structural features—a reactive bromine atom, a versatile nitrile group, and a modifiable hydroxymethyl group—make it a valuable component in the synthesis of a wide array of therapeutic agents.[1] Consequently, a thorough understanding and rigorous control of its purity profile are paramount. The presence of impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.

This guide is designed to provide a comprehensive and scientifically grounded approach to the purity analysis of this compound, enabling the user to:

-

Establish a robust purity testing regime.

-

Identify and quantify potential process-related and degradation impurities.

-

Develop and validate stability-indicating analytical methods.

-

Ensure lot-to-lot consistency and compliance with regulatory standards.

The following sections will delve into the core analytical techniques, providing not just the "how" but, more importantly, the "why" behind each methodological choice.

Strategic Approach to Purity Analysis: A Multi-Modal Workflow

A comprehensive purity assessment of this compound necessitates a multi-modal analytical approach. No single technique can provide a complete picture of all potential impurities. The workflow outlined below ensures that orthogonal methods are employed to cover a wide range of potential contaminants, from non-volatile process impurities to thermally labile degradation products.

References

Technical Guide: Stability and Storage of 2-Bromo-5-(hydroxymethyl)benzonitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-(hydroxymethyl)benzonitrile is a key building block in the synthesis of complex molecules for the pharmaceutical and specialty chemical industries. The integrity and purity of this reagent are paramount for reproducible and successful outcomes in multi-step synthetic routes. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its sensitivity to environmental factors and outlining evidence-based protocols for its optimal storage and handling. By understanding the potential degradation pathways and implementing the recommended procedures, researchers can ensure the long-term viability and performance of this critical synthetic intermediate.

Introduction and Physicochemical Profile

This compound (CAS No. 1261609-83-9) is a bifunctional organic compound featuring a benzonitrile core substituted with a bromine atom and a hydroxymethyl group.[1] This unique arrangement of functional groups makes it a versatile reagent in medicinal chemistry and materials science, particularly in cross-coupling reactions and as a precursor for more complex scaffolds.[2] Given its role as a starting material, maintaining its chemical purity is essential. Degradation can lead to the formation of impurities that may interfere with subsequent reactions, reduce yields, and complicate purification processes.